molecular formula C9H17NO B8506449 N,N-diethylcyclobutanecarboxamide

N,N-diethylcyclobutanecarboxamide

Cat. No. B8506449
M. Wt: 155.24 g/mol
InChI Key: CKYUMEGJFNPHQR-UHFFFAOYSA-N
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Patent
US07863312B2

Procedure details

To a solution of diethyl amine (2.19 g, 30 mmol) and Et3N (3.33 g, 33 mmol) in THF (50 ml) was added dropwise cyclobutanecarboxyl chloride (3.56 g, 30 mmol) at 0° C. The reaction mixture was stirred at RT for 1 h and the precipitate was filtered out and THF was removed by in vacuo. The resulting oil was dissolved into EtOAc (100 mL), washed with 0.2 N HCl (100 mL), 5% NaHCO3 (100 mL), brine (100 mL), dried (MgSO4) and concentrated in vacuo to afford the title compound (4.4 g, 95% yield) as light yellow oil used in the next step without purification. 1H NMR (CDCl3) δ 1.1 (m, 6H), 1.7-2.3 (m, 6H), 3.2 (m, 3H), 3.3 (q, J=7.32 Hz, 2H).
Quantity
2.19 g
Type
reactant
Reaction Step One
Name
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:6]CN(CC)CC.[Cl-].[CH2:14]1[CH2:18][O:17][CH2:16][CH2:15]1>>[CH2:1]([N:3]([CH2:4][CH3:5])[C:16]([CH:15]1[CH2:14][CH2:18][CH2:6]1)=[O:17])[CH3:2]

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
3.33 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
3.56 g
Type
reactant
Smiles
[Cl-]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered out and THF
CUSTOM
Type
CUSTOM
Details
was removed by in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved into EtOAc (100 mL)
WASH
Type
WASH
Details
washed with 0.2 N HCl (100 mL), 5% NaHCO3 (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(C(=O)C1CCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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